molecular formula C8H10N2O B13314166 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol

Cat. No.: B13314166
M. Wt: 150.18 g/mol
InChI Key: NSQHODHAWZALCU-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol is a chemical compound with the molecular formula C8H10N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a pentyn-1-ol moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 4-pentyn-1-ol with hydrazine hydrate in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized pyrazoles and their derivatives .

Scientific Research Applications

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pent-3-yn-1-ol

InChI

InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h5-6,8,11H,4H2,1H3,(H,9,10)

InChI Key

NSQHODHAWZALCU-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C1=CNN=C1)O

Origin of Product

United States

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